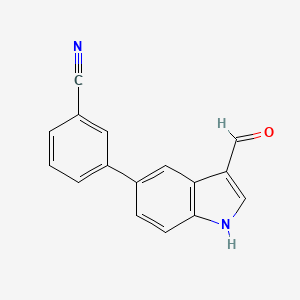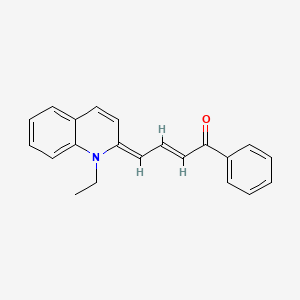
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one typically involves the condensation of 1-ethylquinolin-2(1H)-one with a suitable aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, and other nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylquinolin-2(1H)-one: A quinoline derivative with similar structural features but different biological activities.
4-Methylquinolin-2(1H)-one: Another quinoline derivative with distinct chemical properties and applications.
3,4-Dihydroxy-1-Methylquinolin-2(1H)-one: Known for its unique hydroxyl groups and potential therapeutic uses.
Uniqueness
4-(1-Ethylquinolin-2(1H)-ylidene)-1-phenylbut-2-en-1-one stands out due to its specific structural arrangement, which imparts unique chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C21H19NO |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
(E,4E)-4-(1-ethylquinolin-2-ylidene)-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C21H19NO/c1-2-22-19(16-15-17-9-6-7-13-20(17)22)12-8-14-21(23)18-10-4-3-5-11-18/h3-16H,2H2,1H3/b14-8+,19-12+ |
InChI-Schlüssel |
CRCANOZHUHILNH-VICMEDRSSA-N |
Isomerische SMILES |
CCN1/C(=C/C=C/C(=O)C2=CC=CC=C2)/C=CC3=CC=CC=C31 |
Kanonische SMILES |
CCN1C(=CC=CC(=O)C2=CC=CC=C2)C=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


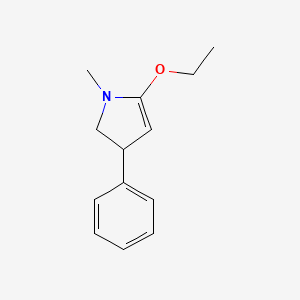
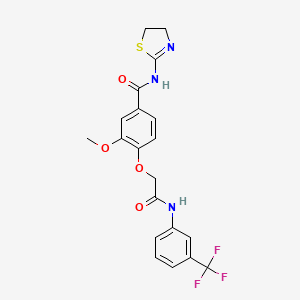

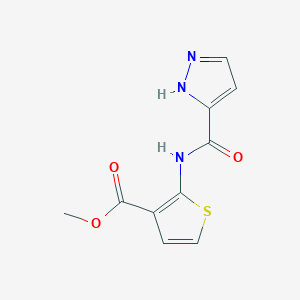

![2-(Chloromethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12866965.png)
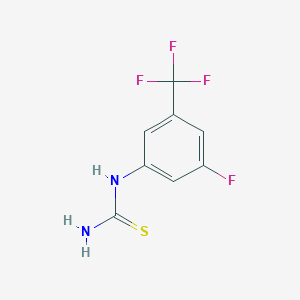
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
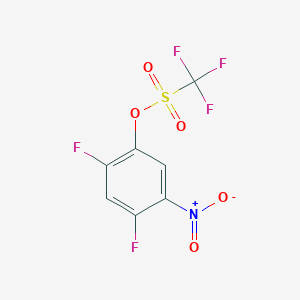


![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)

